3-bromo-7-chloroimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1781530-15-1 |
|---|---|
Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-7-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-10-4-6-3-5(9)1-2-11(6)7/h1-4H |
InChI Key |
SANFLIXRNBUHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C=C1Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 7 Chloroimidazo 1,5 a Pyridine and Its Imidazo 1,5 a Pyridine Precursors
Core Imidazo[1,5-a]pyridine (B1214698) Scaffold Construction Strategies
The synthesis of the imidazo[1,5-a]pyridine core, a significant structural component in numerous compounds, has been a subject of intensive investigation for decades. rsc.orgresearchgate.net A wide array of transformations are available to access this heterocyclic system from readily available precursors. Key strategies developed for its construction include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.orgresearchgate.net These methodologies provide versatile pathways to functionalized imidazo[1,5-a]pyridines.
Cyclocondensation Approaches
Cyclocondensation reactions represent a primary and widely utilized strategy for constructing the imidazo[1,5-a]pyridine ring system. rsc.org These methods typically involve the reaction of a nucleophilic pyridine-based precursor with a suitable electrophilic partner to form the fused five-membered imidazole (B134444) ring. beilstein-journals.orgnih.gov
A significant number of synthetic routes to imidazo[1,5-a]pyridines rely on the cyclocondensation of 2-(aminomethyl)pyridine (also known as 2-picolylamine) and its derivatives. beilstein-journals.orgnih.govresearchgate.net In these reactions, the 2-(aminomethyl)pyridine acts as a binucleophile. The initial step often involves the acylation of the primary amine, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,5-a]pyridine ring.
A notable method involves the reaction of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated by polyphosphoric acid (PPA). beilstein-journals.orgnih.gov This process is thought to proceed through the initial nucleophilic attack of the amine on an activated nitronate species, leading to an amidinium intermediate that subsequently cyclizes. beilstein-journals.orgnih.gov Although the reaction can require harsh conditions, it provides a novel pathway to substituted imidazo[1,5-a]pyridines. nih.gov
Other common electrophilic partners for 2-(aminomethyl)pyridines in cyclocondensation reactions include:
Carboxylic acids beilstein-journals.orgnih.govresearchgate.net
Acyl chlorides beilstein-journals.orgnih.govnih.gov
Acyl anhydrides beilstein-journals.orgnih.govresearchgate.net
Esters and Thioamides beilstein-journals.orgnih.govresearchgate.net
Two complementary routes for synthesizing 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands begin with 2-aminomethylpyridine. nih.gov The first route involves coupling with substituted benzoyl chlorides, followed by cyclization with phosphorus oxychloride, iodination, and then phosphination. nih.gov
The condensation with various carbonyl compounds is a cornerstone for the synthesis of the imidazo[1,5-a]pyridine scaffold. An efficient, one-pot, three-component coupling reaction utilizes substituted picolinaldehydes, amines, and formaldehyde (B43269) to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This method allows for the incorporation of diverse functionalities and even chiral substituents. organic-chemistry.org
Similarly, 2-pyridyl ketones can react with alkylamines in the presence of molecular iodine and a base like sodium acetate. rsc.org This transition-metal-free, iodine-mediated oxidative annulation proceeds via sp³ C-H amination to afford a variety of imidazo[1,5-a]pyridine derivatives. rsc.org Copper-catalyzed tandem reactions between a pyridine (B92270) ketone and a benzylamine, using oxygen as a clean oxidant, can also produce 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org
Below is a table summarizing various cyclocondensation reactions involving carbonyl compounds for the synthesis of the imidazo[1,5-a]pyridine core.
| Carbonyl Precursor | Reagents | Key Features | Resulting Product Type |
| Substituted Picolinaldehydes | Amines, Formaldehyde | Mild conditions, high yield, three-component reaction. organic-chemistry.orgorganic-chemistry.org | Imidazo[1,5-a]pyridinium ions. organic-chemistry.org |
| 2-Pyridyl Ketones | Alkylamines, I₂, NaOAc | Transition-metal-free, sp³ C-H amination. rsc.org | 1,3-Disubstituted imidazo[1,5-a]pyridines. rsc.org |
| 2-Benzoylpyridines | α-Amino Acids, Cu/Iodine | Decarboxylative cyclization. organic-chemistry.org | 1,3-Disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org |
Cycloaddition Reactions in Imidazo[1,5-a]pyridine Formation
Cycloaddition reactions offer another strategic approach to the imidazo[1,5-a]pyridine framework. rsc.org These reactions involve the formation of the heterocyclic ring system in a concerted or stepwise manner from unsaturated precursors. While various cycloaddition strategies exist in heterocyclic chemistry, their application to imidazo[1,5-a]pyridines is a specific area of development. rsc.orgresearchgate.net For instance, methods analogous to 1,3-dipolar cycloadditions can be envisioned where a pyridine-containing dipole reacts with a suitable dipolarophile to construct the fused imidazole ring.
Oxidative Cyclization Pathways
Oxidative cyclization methods have emerged as powerful tools for synthesizing imidazo[1,5-a]pyridines, often featuring high atom economy. rsc.org These pathways typically involve the formation of one or more C-N bonds under oxidative conditions. A metal-free approach enables the sequential dual oxidative amination of C(sp³)–H bonds, where a reaction between a 2-pyridylmethane derivative and an aminomethane derivative affords imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org This process involves two oxidative C-N couplings and one oxidative dehydrogenation, with the removal of six hydrogen atoms. organic-chemistry.org
Another example is an iodine-mediated oxidative formal [4+1] cyclization of 2-pyridinemethylamine with a benzaldehyde, which provides a direct route to the heterocyclic system. researchgate.net Furthermore, copper(I) catalysis can facilitate a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines through C(sp³)-H amination, using oxygen as the sole oxidant, to give multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org
Transannulation Strategies
Transannulation reactions provide a unique method for ring system transformation, where one heterocyclic ring is converted into another. rsc.org For the synthesis of imidazo[1,5-a]pyridines, this has been effectively demonstrated through the denitrogenative transannulation of pyridotriazoles. organic-chemistry.orgacs.org In this process, a pyridotriazole precursor reacts with either amines or nitriles, losing a molecule of dinitrogen (N₂) to form the more stable imidazo[1,5-a]pyridine ring. organic-chemistry.org
These reactions can be promoted by catalysts such as copper or boron trifluoride etherate (BF₃·Et₂O). organic-chemistry.orgacs.org The copper-catalyzed variant can proceed via an aerobic oxidation, utilizing molecular oxygen from the air as a sustainable oxidant. acs.org The metal-free version using BF₃·Et₂O has been shown to be highly effective, with the choice of solvent playing a critical role in achieving high yields. organic-chemistry.org
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex heterocyclic systems in a single step. While MCRs for the isomeric imidazo[1,2-a]pyridine (B132010) system are well-documented, employing reagents like 2-aminopyridines, aldehydes, and isocyanides (in the Groebke–Blackburn–Bienaymé reaction), their application to the imidazo[1,5-a]pyridine core is less common. bio-conferences.orgmdpi.commdpi.comresearchgate.net
However, a three-component reaction involving substituted picolinaldehydes, amines, and formaldehyde has been shown to produce imidazo[1,5-a]pyridinium ions, which are direct precursors to the imidazo[1,5-a]pyridine core. organic-chemistry.org This method's utility lies in its mild conditions and the ability to incorporate diverse functional groups. organic-chemistry.org Another relevant study, while not a direct synthesis of the core, demonstrated the application of in situ generated imidazo[1,5-a]pyridin-3-ylidenes in three-component reactions with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates to form highly substituted furans. acs.org This highlights the reactivity of the imidazo[1,5-a]pyridine system in complex reaction cascades. acs.org
A notable method for the construction of the imidazo[1,5-a]pyridine ring involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated by polyphosphoric acid (PPA). beilstein-journals.org This reaction, while requiring harsh conditions, provides a direct route to the core structure. beilstein-journals.org
Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions are powerful tools in heterocyclic synthesis. For related isomers, palladium-catalyzed intramolecular dehydrogenative coupling has been successfully used to create fused imidazo[1,2-a]pyrimidines. nih.gov While direct palladium-catalyzed cyclizations to form the parent imidazo[1,5-a]pyridine are not extensively reported, related palladium-catalyzed cross-coupling reactions are used to functionalize the pre-formed ring system.
It is important to distinguish these from methods for the isomeric imidazo[1,2-a]pyridines, where copper(I)- and palladium(II)-catalyzed cyclizations of 2-aminopyridines and terminal acetylenes have been developed to yield functionalized products. thieme-connect.com The applicability of similar palladium-catalyzed strategies to form the imidazo[1,5-a]pyridine core remains an area for further exploration.
Introduction of Halogen Substituents: Bromination and Chlorination Strategies
The introduction of bromine at the C3 position and chlorine at the C7 position requires highly regioselective methods. This can be achieved either by direct halogenation of the imidazo[1,5-a]pyridine nucleus or by cyclizing precursors already bearing the required halogen atoms.
Directed Halogenation Techniques for the Imidazo[1,5-a]pyridine Nucleus
Direct halogenation of the imidazo[1,5-a]pyridine ring is governed by the electronic properties of the bicyclic system. The five-membered imidazole ring is generally more electron-rich than the pyridine ring and thus more susceptible to electrophilic substitution.
For the related imidazo[1,2-a]pyridine isomer, a variety of methods for regioselective C3 halogenation have been developed. These include transition-metal-free protocols using inexpensive reagents like sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) in the presence of acetic acid. nih.govrsc.org These reactions proceed with high regioselectivity, providing the 3-chloro or 3-bromo derivatives in good yields. nih.govrsc.org The principles of this regioselectivity, driven by the stability of the reaction intermediate, could potentially be applied to the imidazo[1,5-a]pyridine system for C3 bromination.
Precursor Halogenation and Subsequent Ring Closure
A more controlled and widely applicable strategy for obtaining the 3-bromo-7-chloro-substituted target is to use a pyridine precursor that already contains the C7 chloro substituent. The C7 position of the final product corresponds to the C4 position of the initial pyridine ring in common synthetic routes starting from 2-(aminomethyl)pyridines.
The synthesis of the key intermediate, 4-chloro-2-(aminomethyl)pyridine, can be achieved by the catalytic reduction of 2-chloro-4-cyanopyridine. google.com This process, using a Raney nickel catalyst in a non-aqueous system, produces the desired aminomethylpyridine with a chlorine atom at the required position in high yield. google.com
Once the 4-chloro-2-(aminomethyl)pyridine is obtained, it can be cyclized. For instance, cyclocondensation with an appropriate bromo-substituted C2 synthon would yield the desired 7-chloro-imidazo[1,5-a]pyridine, which could then be brominated at the C3 position. Alternatively, cyclization of 4-chloro-2-(aminomethyl)pyridine with a reagent that directly installs the C3-bromo group would be a more convergent approach.
This precursor halogenation strategy is exemplified in the synthesis of related compounds, such as 6-bromoimidazo[1,2-a]pyridine, which is prepared from 2-amino-5-bromopyridine (B118841) and chloroacetaldehyde. google.com This demonstrates the feasibility of building the heterocyclic ring from a pre-halogenated pyridine.
Table 1: Examples of Precursor Synthesis for Halogenated Imidazo[1,5-a]pyridines
| Precursor | Reagents | Product | Reference |
| 2-Chloro-4-cyanopyridine | H₂, Raney Ni, NH₃, Methanol | 2-Chloro-4-(aminomethyl)pyridine | google.com |
| 2-Amino-5-bromopyridine | Chloroacetaldehyde, NaHCO₃, Ethanol (B145695) | 6-Bromoimidazo[1,2-a]pyridine | google.com |
| 2-Chloropyridine | 1. H₂O₂, Acetic Acid 2. H₂SO₄, Nitrating agent 3. Reduction (e.g., Fe/HOAc) | 4-Amino-2-chloropyridine | chemicalbook.com |
Regioselectivity Control in Halogenation Reactions
Controlling regioselectivity is paramount in the synthesis of asymmetrically substituted compounds like 3-bromo-7-chloroimidazo[1,5-a]pyridine.
For C3-Bromination: The C3 position of the imidazo[1,5-a]pyridine nucleus is the most nucleophilic carbon, analogous to the C3 position in imidazo[1,2-a]pyridines. Electrophilic attack at C3 leads to a more stable cationic intermediate where the aromatic sextet of the six-membered ring can be preserved in resonance structures. stackexchange.com Therefore, direct bromination of a 7-chloroimidazo[1,5-a]pyridine (B3102892) intermediate with an electrophilic bromine source (e.g., NBS or Br₂) is expected to show high selectivity for the C3 position. Studies on the imidazo[1,2-a]pyridine system show that reagents like NaBrO₂/AcOH provide excellent C3 regioselectivity without the need for transition metals. nih.govresearchgate.net
For C7-Chlorination: Achieving direct chlorination at the C7 position of an existing imidazo[1,5-a]pyridine ring is synthetically challenging due to the lower reactivity of the pyridine ring towards electrophilic substitution compared to the imidazole moiety. Thus, the most reliable method to ensure the chlorine atom is at the C7 position is to start with a pyridine precursor already halogenated at the C4 position, as outlined in section 2.2.2. google.com
Table 2: Reagents for Regioselective Halogenation of Imidazo-Fused Pyridines
| Target Position | Reagent System | Substrate Class | Notes | Reference |
| C3-Bromo | NaBrO₂ / AcOH | Imidazo[1,2-a]pyridines | Transition-metal-free, high regioselectivity. | nih.gov |
| C3-Chloro | NaClO₂ / AcOH | Imidazo[1,2-a]pyridines | Transition-metal-free, high regioselectivity. | rsc.org |
Specific Synthetic Routes to this compound
While a specific, published synthesis for this compound is not readily found in peer-reviewed literature, a logical synthetic route can be constructed based on the principles discussed above. The most viable pathway would involve a precursor halogenation and subsequent ring closure strategy.
Proposed Synthetic Pathway:
Synthesis of Precursor: The synthesis would commence with the preparation of 4-chloro-2-(aminomethyl)pyridine via the catalytic hydrogenation of 2-chloro-4-cyanopyridine. google.com
Cyclization and Bromination: This chlorinated precursor would then undergo cyclization. A potential method is the reaction with a bromo-dicarbonyl equivalent or a related synthon that forms the imidazole ring. A plausible one-pot approach could involve a reaction analogous to the synthesis of 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones, although the specific reagents would need to be adapted for the 2-(aminomethyl)pyridine starting material.
An alternative two-step cyclization would first form 7-chloroimidazo[1,5-a]pyridine, followed by selective electrophilic bromination at the C3 position using a reagent like N-bromosuccinimide (NBS) or NaBrO₂/AcOH. This stepwise approach offers greater control over the introduction of each halogen.
Stepwise Synthesis from Pyridine Derivatives
Stepwise synthesis offers a controlled approach to building the this compound molecule, allowing for the isolation and purification of intermediates. The classical and most common routes begin with appropriately substituted 2-aminomethylpyridine derivatives. semanticscholar.org
A general stepwise approach involves:
Acylation: The synthesis often commences with the acylation of a (4-chloropyridin-2-yl)methanamine (B67803) precursor. This involves reacting the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an N-(pyridin-2-ylmethyl)amide intermediate. excelpublication.com
Cyclization: The subsequent and crucial step is the cyclization of the amide intermediate. This intramolecular condensation is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the fused imidazo[1,5-a]pyridine ring system. excelpublication.comukzn.ac.za
Halogenation: To introduce the bromine at the 3-position, a selective bromination step is required on the 7-chloroimidazo[1,5-a]pyridine intermediate. This can be achieved using a suitable brominating agent.
An alternative stepwise pathway can start from 2-cyanopyridine (B140075) through a Vilsmeier-type reaction or from the oxidation of Schiff bases derived from dipyridyl ketones. excelpublication.com For instance, a (4-chloropyridin-2-yl)methanamine can be reacted with an aldehyde to form a Schiff base (imine), which is then cyclized. ukzn.ac.za
A synthesis starting from glycine (B1666218) methyl ester hydrochloride has also been described for a related trifluoromethyl-substituted analogue, which involves multiple steps to construct the required (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine precursor before its eventual cyclization. lew.ro This highlights the multi-step nature often required to prepare the necessary substituted pyridine starting materials.
Table 1: Example of a Stepwise Synthesis Approach
| Step | Reaction | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Amide Formation (Acylation) | (4-chloropyridin-2-yl)methanamine, Acyl Chloride | N-((4-chloropyridin-2-yl)methyl)acetamide | excelpublication.com |
| 2 | Cyclodehydration | Phosphorus Oxychloride (POCl₃) | 7-chloroimidazo[1,5-a]pyridine | ukzn.ac.za |
| 3 | Bromination | N-Bromosuccinimide (NBS) | This compound | Generic Halogenation |
One-Pot Reaction Sequences for Enhanced Efficiency
To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot reactions have been developed for the synthesis of the imidazo[1,5-a]pyridine scaffold. These methods combine multiple reaction steps into a single process without isolating intermediates.
A prominent one-pot strategy is the three-component condensation of a pyridyl ketone, an aldehyde, and an ammonium (B1175870) salt like ammonium acetate. semanticscholar.org To synthesize a 7-chloro derivative, this would involve a (4-chloropyridin-2-yl)ketone as the starting material. The use of microwave irradiation has been shown to accelerate these reactions, often reducing reaction times to a few minutes. semanticscholar.org
Another powerful one-pot approach involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine, to construct C-N and C-S bonds simultaneously. mdpi.com While this specific example leads to sulfenylated products, it demonstrates the potential for multicomponent reactions to rapidly build complexity around the imidazo[1,5-a]pyridine core.
Researchers have also utilized propane (B168953) phosphoric acid anhydride (T3P) as a cyclization agent in a one-pot synthesis starting from a carboxylic acid and a 2-methylaminopyridine, allowing for the introduction of various substituents at the 1- and 3-positions. researchgate.net This method avoids the use of harsher reagents like POCl₃.
A chemodivergent synthesis has been reported where α-bromoketones and 2-aminopyridines can yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines depending on the reaction conditions, showcasing a tandem cyclization/bromination in a single pot. researchgate.net Although for the [1,2-a] isomer, the principle of tandem reactions is relevant for achieving efficiency.
Catalytic Systems in the Synthesis of Halogenated Imidazo[1,5-a]pyridines
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Various catalytic systems have been employed for the synthesis of imidazo[1,5-a]pyridines, including those bearing halogen substituents.
Iodine-Mediated Synthesis: Molecular iodine (I₂) has been used as a catalyst or mediator in several syntheses. It can promote the oxidative cyclization of N-2-pyridylmethyl amides or facilitate one-pot reactions. lew.rorsc.org For example, an I₂-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides an efficient, metal-free route to the imidazo[1,5-a]pyridine core. rsc.org
Copper-Catalyzed Reactions: Copper catalysts are versatile for forming C-N bonds. Copper(II)-catalyzed tandem reactions between a pyridine ketone and a benzylamine, using oxygen as a clean oxidant, can produce 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Similarly, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines offers another route. organic-chemistry.org These methods could be adapted using a 4-chloro-substituted pyridine precursor.
Palladium-Catalyzed Reactions: While often used for cross-coupling reactions to modify an existing ring, palladium catalysts can be involved in the synthesis sequence. For instance, after constructing a 1-iodo-3-arylimidazo[1,5-a]pyridine, a palladium-catalyzed phosphination can be performed. nih.gov
Iron-Catalyzed C-H Amination: Iron catalysis represents a greener and more economical alternative. An iron-catalyzed C-H amination has been developed for constructing the imidazole-fused ring system in anisole, a green solvent, with water as the only byproduct. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can catalyze the denitrogenative transannulation of pyridotriazoles with nitriles to yield imidazo[1,5-a]pyridines. organic-chemistry.org Lithium chloride (LiCl) has been used as a neutral Lewis acid catalyst in the three-component synthesis under microwave irradiation. semanticscholar.org
Table 2: Catalytic Systems for Imidazo[1,5-a]pyridine Synthesis
| Catalyst/System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Molecular Iodine (I₂) | Oxidative Cyclization / Annulation | Metal-free, operationally simple | rsc.org |
| Copper(II) / O₂ | Tandem Condensation-Amination | Uses clean oxidant (O₂) | organic-chemistry.org |
| Iron Catalysts | C-H Amination | Economical, green solvent compatible | organic-chemistry.org |
| BF₃·Et₂O | Denitrogenative Transannulation | Metal-free | organic-chemistry.org |
| Propane Phosphoric Acid Anhydride (T3P) | One-pot Amidation/Cyclization | Efficient, avoids harsh reagents | researchgate.net |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. advancechemjournal.com For this compound, the analysis involves strategic disconnections of the fused heterocyclic system.
The most logical retrosynthetic strategy involves disconnecting the imidazole ring, as this is how the forward synthesis is typically performed.
C-N and C=C Bond Disconnection: The primary disconnection breaks the imidazole ring across the C3-N4 and C1=N2 bonds. This leads back to a key intermediate, a substituted N-((4-chloropyridin-2-yl)methyl)formamide or a related amide. This disconnection is based on the common cyclodehydration reactions used in the forward synthesis.
Functional Group Interconversion (FGI): The bromine at C3 can be removed via FGI, suggesting it is introduced late in the synthesis via electrophilic bromination of the 7-chloroimidazo[1,5-a]pyridine core.
C-N Bond Disconnection: The amide intermediate can be further disconnected at the amide C-N bond. This leads to a (4-chloropyridin-2-yl)methanamine and a suitable one-carbon electrophile (like a formic acid derivative or an equivalent for the cyclization step).
Pyridine Precursor: The (4-chloropyridin-2-yl)methanamine can be traced back to a simpler and more commercially available precursor, such as 4-chloro-2-methylpyridine (B118027) or 4-chloro-2-cyanopyridine.
This analysis points to a synthetic plan starting from a simple, halogenated pyridine derivative, which is then elaborated to form the fused heterocyclic system, followed by a final halogenation step. This aligns well with the stepwise synthetic methodologies previously described. semanticscholar.org
Considerations for Synthetic Yield Optimization and Green Chemistry Principles
Optimizing synthetic routes involves maximizing the yield of the desired product while minimizing byproducts and waste, a goal that aligns with the principles of green chemistry.
Yield Optimization:
Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of metal, ligand, and additives is crucial. For instance, in the synthesis of related compounds, different phosphine-based ligands were tested to find the best results in terms of yield. mdpi.com
Solvent and Temperature: The reaction solvent can significantly impact yield. Studies optimizing the one-pot synthesis of imidazo[1,5-a]pyridines showed that acetic acid was the superior solvent compared to DMF or ethanol for a specific microwave-assisted reaction. semanticscholar.org Temperature control is also critical; some reactions require reflux, while others proceed at room temperature. excelpublication.com
Reagent Stoichiometry: Adjusting the molar ratios of reactants can maximize the conversion of the limiting reagent. Optimization tables in research papers often detail the testing of different reactant and catalyst loadings. semanticscholar.org
Green Chemistry Principles:
Use of Safer Solvents: Efforts have been made to replace hazardous solvents. The use of ethanol, which allows the product to precipitate and be isolated by simple filtration, is a greener alternative to chlorinated solvents that require extractive workups. excelpublication.com Water has also been used as a green solvent for the synthesis of related imidazo-heterocycles. organic-chemistry.org
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances like iodine, copper, or iron is preferable to stoichiometric reagents like POCl₃ or PPA, which are often used in harsher, classical methods. organic-chemistry.org Catalytic reactions reduce waste and often proceed under milder conditions.
Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving yields. semanticscholar.org
By carefully selecting catalysts, reaction conditions, and embracing one-pot strategies, the synthesis of halogenated imidazo[1,5-a]pyridines can be made more efficient and environmentally benign.
Reactivity and Chemical Transformations of 3 Bromo 7 Chloroimidazo 1,5 a Pyridine
Reactivity Profile of the Imidazo[1,5-a]pyridine (B1214698) Ring System
The imidazo[1,5-a]pyridine scaffold is a nitrogen-rich heterocyclic system that is considered electron-deficient. The bridgehead nitrogen atom significantly influences the electron distribution across the bicyclic structure. This inherent electronic nature makes the ring system susceptible to nucleophilic attack, a characteristic feature of many nitrogen-containing heterocycles. The electron-withdrawing effect of the nitrogen atoms depletes electron density from the carbon atoms of the ring, thereby activating attached leaving groups toward substitution.
Functionalization of the imidazo[1,5-a]pyridine core is of significant interest due to the prevalence of this scaffold in medicinal chemistry and materials science. stackexchange.comlibretexts.orgrsc.org Synthetic strategies often rely on the introduction of substituents through reactions such as cyclocondensations or by functionalizing a pre-formed ring system. libretexts.orgacs.orgbaranlab.orgbeilstein-journals.org In the case of halogenated derivatives like 3-bromo-7-chloroimidazo[1,5-a]pyridine, the halogen atoms serve as versatile handles for introducing molecular diversity through various chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-poor aromatic and heteroaromatic systems. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. nih.gov In pyridine (B92270) and related heterocycles, the ring nitrogen itself acts as an electron-withdrawing group, facilitating SNAr reactions, particularly at positions ortho and para to the nitrogen. researchgate.net
Substitution of Chlorine at Position 7
The chlorine atom at the C7 position of the pyridine ring is also a potential site for nucleophilic attack. Its reactivity is primarily governed by the electron-withdrawing effect of the pyridine nitrogen. In general, positions that can effectively delocalize the negative charge of the Meisenheimer intermediate onto the heteroatom are more reactive. researchgate.net For the imidazo[1,5-a]pyridine system, the C7 position is para to the bridgehead nitrogen, which should facilitate the stabilization of the anionic intermediate formed during nucleophilic attack.
Competitive Substitution Pathways
In a molecule containing two different halogen atoms, such as this compound, the site of nucleophilic substitution is determined by a combination of factors, including the intrinsic reactivity of each position and the nature of the leaving group. Research on the closely related 1,3-diiodoimidazo[1,5-a]pyridine (B2384337) system has shown a lack of selectivity in phosphination and coupling reactions, yielding a mixture of regioisomers. nsf.govnih.gov This suggests that the electronic differences between the C1/C3 and C7 positions in the imidazo[1,5-a]pyridine core may not be sufficiently large to direct substitution exclusively to one site. It is therefore plausible that the reaction of this compound with a nucleophile could lead to a mixture of products, with substitution occurring at both C3 and C7.
The following table illustrates potential outcomes of a nucleophilic aromatic substitution reaction with a generic nucleophile (Nu-), highlighting the possibility of competitive substitution.
| Position of Substitution | Product | Influencing Factors |
|---|---|---|
| C3 (Br replaced) | 7-chloro-3-Nu-imidazo[1,5-a]pyridine | Leaving group ability (Br vs. Cl), Electrophilicity of C3 |
| C7 (Cl replaced) | 3-bromo-7-Nu-imidazo[1,5-a]pyridine | Leaving group ability (Cl vs. Br), Electrophilicity of C7 |
Role of Leaving Group Ability and Electronic Effects
In SNAr reactions, the bond to the leaving group is typically broken in the second, often fast, step of the reaction. Therefore, the bond strength is less critical than the ability of the leaving group to stabilize a negative charge. The generally accepted order of leaving group ability for halogens in SNAr is F > Cl ≈ Br > I. whiterose.ac.ukresearchgate.net This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. nih.govresearchgate.net Based on this trend, one might predict a slight preference for the substitution of chlorine over bromine.
However, the electronic effects of the heterocyclic system play a crucial role. The relative electrophilicity of the C3 and C7 positions is a key determinant of regioselectivity. Computational studies on other dihalogenated heterocycles have shown that the site of nucleophilic attack is often the more electron-deficient carbon. baranlab.org The interplay between the leaving group ability and the electronic activation at each position will ultimately determine the product distribution in competitive scenarios.
Cross-Coupling Reactions at C-Br and C-Cl Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.gov In dihalogenated heterocycles, regioselective cross-coupling is often achievable by exploiting the differential reactivity of the C-X bonds. nih.govrsc.org
The general order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf > Cl. This trend is based on the bond dissociation energies of the carbon-halogen bonds. Consequently, in a molecule containing both bromine and chlorine, the C-Br bond is expected to be more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C3 position over the C7 position.
For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid would be expected to proceed selectively at the C3 position. The resulting 3-aryl-7-chloroimidazo[1,5-a]pyridine could then potentially undergo a second coupling reaction at the C7 position under more forcing conditions or with a different catalyst system.
The table below presents a hypothetical sequential cross-coupling strategy for this compound.
| Reaction Step | Reactants | Expected Major Product | Rationale |
|---|---|---|---|
| Step 1: Suzuki Coupling | This compound + Ar-B(OH)₂ | 3-aryl-7-chloroimidazo[1,5-a]pyridine | Higher reactivity of C-Br bond in oxidative addition |
| Step 2: Suzuki Coupling | 3-aryl-7-chloroimidazo[1,5-a]pyridine + Ar'-B(OH)₂ | 3-aryl-7-aryl'-imidazo[1,5-a]pyridine | Coupling at the remaining C-Cl bond under appropriate conditions |
While the general principles of cross-coupling reactivity provide a strong basis for predicting the outcome, the specific reaction conditions, including the choice of palladium catalyst, ligand, and base, can significantly influence the selectivity and efficiency of the reaction. rsc.org For instance, certain ligands can promote the coupling of less reactive aryl chlorides. nih.gov
Suzuki-Miyaura Coupling for Arylation/Heteroarylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. rsc.orgnih.gov This palladium-catalyzed reaction between an organoboron reagent and an organic halide offers high functional group tolerance and generally proceeds with high yields. For this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is a key consideration. Typically, the C-Br bond is more reactive than the C-Cl bond in Suzuki-Miyaura couplings, allowing for selective arylation or heteroarylation at the C-3 position. By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to achieve chemoselective coupling. For instance, using a catalyst system known for its high activity with aryl bromides while being less reactive towards aryl chlorides would favor substitution at the C-3 position.
Subsequent coupling at the C-7 position would likely require more forcing conditions or a catalyst system specifically designed for the activation of less reactive aryl chlorides. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki-Miyaura cross-coupling reactions has been reported, highlighting the utility of this reaction on the imidazo[1,5-a]pyridine scaffold. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Related Halo-Imidazopyridine Substrate
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 |
| 2 | 6-Bromo-imidazo[1,5-a]quinoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | 1,4-Dioxane | 110 | 85 |
| 3 | This compound (predicted) | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME/H₂O | 90 | Good |
Note: The data in this table is illustrative and based on reactions with similar substrates. Specific conditions for this compound may vary.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of substituted alkynes. mdpi.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in this compound would allow for selective alkynylation at the C-3 position. This transformation is valuable for the synthesis of precursors for more complex heterocyclic systems, as well as for materials with interesting photophysical properties. The synthesis of various alkynyl-substituted pyridines and other heterocycles via Sonogashira coupling is well-documented, demonstrating the broad applicability of this reaction.
Table 2: Representative Conditions for Sonogashira Coupling on a Related Bromopyridine Substrate
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 92 |
| 2 | 5-Bromo-3-fluoro-2-cyanopyridine | 1-Heptyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 93 |
| 3 | This compound (predicted) | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 80 | Good |
Note: The data in this table is illustrative and based on reactions with similar substrates. Specific conditions for this compound may vary.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aniline (B41778) and arylamine derivatives. nih.gov This reaction is of great importance in medicinal chemistry, as the arylamine moiety is a common feature in many biologically active compounds. For this compound, selective amination at the C-3 position can be achieved by leveraging the higher reactivity of the C-Br bond. A wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles, can be coupled under these conditions. Subsequent amination at the C-7 position would likely require a more active catalyst system.
Table 3: Representative Conditions for Buchwald-Hartwig Amination on a Related Halo-Heterocycle
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-7-azaindole | Benzamide | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 88 |
| 2 | 2-Chloro-5-methyl-pyrimidine | 3-Bromo-t-butyl-benzenesulfonamide | Pd₂(dba)₃ (6.8) | Xantphos (12.5) | Cs₂CO₃ | 1,4-Dioxane | Reflux | 75 |
| 3 | This compound (predicted) | Primary/Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | Good |
Note: The data in this table is illustrative and based on reactions with similar substrates. Specific conditions for this compound may vary.
Kumada, Negishi, and Stille Couplings
While the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are the most commonly employed cross-coupling reactions, other methods such as Kumada, Negishi, and Stille couplings also offer valuable synthetic routes for the functionalization of this compound.
The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium. organic-chemistry.orgmdpi.com It is a powerful method for C-C bond formation, although the high reactivity of Grignard reagents can limit its functional group tolerance.
The Negishi coupling employs organozinc reagents, which are generally more functional group tolerant than Grignard reagents. nih.gov This reaction is also catalyzed by nickel or palladium and is a versatile tool for the synthesis of complex molecules.
The Stille reaction involves the coupling of an organotin reagent with an organic halide, catalyzed by palladium. rsc.org Organotin reagents are stable to air and moisture, and the reaction tolerates a wide range of functional groups.
For this compound, these reactions would again be expected to proceed selectively at the more reactive C-3 position under appropriate conditions.
Table 4: Overview of Kumada, Negishi, and Stille Couplings
| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Substrates |
| Kumada | R-MgX | Ni or Pd | Aryl/Vinyl Halides |
| Negishi | R-ZnX | Ni or Pd | Aryl/Vinyl/Alkyl Halides |
| Stille | R-SnR'₃ | Pd | Aryl/Vinyl Halides, Triflates |
Electrophilic Aromatic Substitution on the Imidazo[1,5-a]pyridine Core
Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For example, bromination with N-bromosuccinimide (NBS) or nitration with nitric acid in the presence of sulfuric acid would likely yield the corresponding 1-substituted product. The presence of the chloro group at the C-7 position, being an electron-withdrawing group, would further deactivate the pyridine ring towards electrophilic attack, reinforcing the preference for substitution on the imidazole (B134444) ring.
Functionalization of Peripheral Sites
Alkylation and Acylation Reactions
The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can also be functionalized through alkylation and acylation reactions. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and susceptible to reaction with electrophiles such as alkyl halides and acyl chlorides.
Alkylation of the imidazo[1,5-a]pyridine core can lead to the formation of quaternary imidazo[1,5-a]pyridinium salts. The site of alkylation would depend on the specific nitrogen atom's nucleophilicity and steric accessibility.
Acylation of the imidazo[1,5-a]pyridine ring can be achieved through Friedel-Crafts acylation or by reaction with acylating agents. Friedel-Crafts acylation, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride, would be expected to occur at the electron-rich C-1 or C-3 positions. Given that the C-3 position is blocked in the target molecule, acylation would likely occur at the C-1 position. Direct acylation at the nitrogen atoms is also a possibility, leading to N-acylated products.
Introduction of Oxygen and Sulfur Containing Moieties
The introduction of oxygen and sulfur-containing functional groups onto the this compound core can proceed through various synthetic strategies, primarily involving nucleophilic substitution reactions. While specific studies on this exact molecule are limited, the reactivity of related halo-substituted imidazopyridines provides a basis for predicting its chemical behavior.
The chlorine atom at the 7-position of the pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAAr) than the bromine atom at the 3-position of the imidazole ring. This is due to the electron-withdrawing nature of the fused imidazole ring, which activates the pyridine ring towards nucleophilic attack. Consequently, reactions with oxygen nucleophiles such as alkoxides (RO⁻) or phenoxides (ArO⁻) are expected to selectively displace the 7-chloro substituent to yield 7-alkoxy- or 7-aryloxy-3-bromoimidazo[1,5-a]pyridines. Similarly, sulfur nucleophiles like thiolates (RS⁻) or arylthiolates (ArS⁻) can be employed to introduce thioether functionalities at the 7-position.
Table 1: Predicted Nucleophilic Substitution Reactions for the Introduction of Oxygen and Sulfur Moieties
| Reagent | Predicted Product | Reaction Type |
| Sodium Methoxide (NaOCH₃) | 3-bromo-7-methoxyimidazo[1,5-a]pyridine | Nucleophilic Aromatic Substitution |
| Sodium Ethanethiolate (NaSEt) | 3-bromo-7-(ethylthio)imidazo[1,5-a]pyridine | Nucleophilic Aromatic Substitution |
| Phenol / Base | 3-bromo-7-phenoxyimidazo[1,5-a]pyridine | Nucleophilic Aromatic Substitution |
Conversely, the bromine atom at the 3-position is more amenable to transformation via transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling with alcohols or thiols, under specific ligand and base conditions, could potentially lead to the formation of 3-alkoxy or 3-thioalkoxy derivatives. However, these transformations often require careful optimization to achieve selectivity over the competing reaction at the 7-chloro position.
Functional Group Interconversions
The bromo and chloro substituents on the imidazo[1,5-a]pyridine ring are valuable handles for a range of functional group interconversions, significantly expanding the synthetic utility of the parent compound.
The bromine atom at the 3-position is particularly well-suited for metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids can introduce aryl or heteroaryl groups. Stille coupling with organostannanes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are also feasible transformations at this position. These reactions provide access to a wide array of derivatives with diverse electronic and steric properties.
The 7-chloro group, while also capable of participating in cross-coupling reactions, can be converted to other functionalities through nucleophilic substitution as previously mentioned. Furthermore, it can be transformed into a cyano group using reagents like zinc cyanide under palladium catalysis, which can then be further elaborated into carboxylic acids, amides, or amines.
Table 2: Potential Functional Group Interconversions of this compound
| Position | Reagent/Reaction | Resulting Functional Group |
| 3-Bromo | Arylboronic acid / Pd catalyst (Suzuki) | Aryl |
| 3-Bromo | Terminal alkyne / Pd/Cu catalyst (Sonogashira) | Alkynyl |
| 3-Bromo | Amine / Pd catalyst (Buchwald-Hartwig) | Amino |
| 7-Chloro | Sodium azide (B81097) (NaN₃) | Azido |
| 7-Chloro | Zinc cyanide / Pd catalyst | Cyano |
Ring-Opening and Rearrangement Reactions
The imidazo[1,5-a]pyridine ring system is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, ring-opening and rearrangement reactions can occur. For instance, treatment with strong reducing agents might lead to the saturation of the pyridine ring, potentially followed by cleavage of the imidazole ring.
Rearrangement reactions of the imidazo[1,5-a]pyridine skeleton itself are not commonly reported. However, rearrangements of substituents attached to the ring can be envisioned. For example, a Dimroth-type rearrangement could potentially occur under certain conditions, leading to the isomeric imidazo[1,2-a]pyridine (B132010) system, although this has not been specifically documented for this compound.
Mechanistic Investigations of this compound Transformations
Detailed mechanistic studies specifically on the transformations of this compound are not extensively available in the public domain. However, the mechanisms of the reactions it is predicted to undergo can be inferred from studies on related heterocyclic systems.
Nucleophilic aromatic substitution at the 7-position is expected to proceed via a Meisenheimer-type intermediate. The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic σ-complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring.
The mechanisms of palladium-catalyzed cross-coupling reactions at the 3-bromo position are well-established and generally involve a catalytic cycle consisting of three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organometallic reagent (e.g., boronic acid), and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The specific ligand used plays a crucial role in facilitating these steps and influencing the reaction's efficiency and selectivity.
Further experimental and computational studies are necessary to fully elucidate the specific mechanistic pathways and reactivity patterns of this compound and to optimize its use as a versatile building block in organic synthesis.
Advanced Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive search of publicly accessible scientific databases and research publications has revealed a significant lack of detailed experimental data for the chemical compound This compound . While the compound is listed in chemical catalogs and databases, indicating its potential synthesis and commercial availability, the in-depth spectroscopic and structural elucidation data required to fulfill the requested article outline are not present in the reviewed literature.
Basic information, such as the compound's molecular formula (C₇H₄BrClN₂) and molecular weight, is available. researchgate.net Databases like PubChem also provide computationally predicted mass spectrometry data, including the predicted mass-to-charge ratio (m/z) for protonated adducts ([M+H]⁺). uni.lu However, these are theoretical values and not the result of experimental analysis.
The request for a detailed article covering specific advanced spectroscopic techniques cannot be met due to the absence of published research findings for this particular molecule. The necessary experimental data for the following sections and subsections are not available:
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 7 Chloroimidazo 1,5 a Pyridine
Mass Spectrometry for Molecular Mass and Fragmentation Analysis: Beyond predicted values, no experimental High-Resolution Mass Spectrometry (HRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, including crucial fragmentation patterns, have been published for this compound.uni.lu
Without access to primary research articles or laboratory data detailing the synthesis and characterization of 3-bromo-7-chloroimidazo[1,5-a]pyridine, the generation of a scientifically accurate and informative article as per the specified outline is not possible. The creation of data tables and detailed research findings would require speculation, which would violate the principles of scientific accuracy.
Further research or the publication of experimental work by synthetic or analytical chemists is required before a comprehensive review of the spectroscopic and structural properties of this compound can be compiled.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
While a specific, experimentally obtained Infrared (IR) spectrum for this compound is not available, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule and general principles of IR spectroscopy.
The structure of this compound comprises an aromatic fused ring system. Key vibrations would include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings would appear in the 1650-1450 cm⁻¹ region. vscht.czlibretexts.org
C-Cl stretching: The carbon-chlorine stretching vibration generally gives rise to a strong band in the fingerprint region, typically between 850 and 550 cm⁻¹. libretexts.org
C-Br stretching: The carbon-bromine stretching vibration is expected at lower wavenumbers, usually in the 690-515 cm⁻¹ range. libretexts.org
Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex series of bands corresponding to various bending and stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for identification. libretexts.org
A hypothetical table of expected IR absorptions is presented below:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| C=C (aromatic) | 1600-1450 | Stretch |
| C=N (imidazole) | 1650-1550 | Stretch |
| C-Cl | 850-550 | Stretch |
| C-Br | 690-515 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
The photophysical properties of imidazo[1,5-a]pyridine (B1214698) derivatives are of significant interest due to their potential as fluorophores. rsc.orgresearchgate.netnih.gov The electronic absorption and emission characteristics are highly dependent on the molecular structure and substitution patterns.
Electronic Absorption Characteristics
The UV-Vis absorption spectrum of this compound is expected to arise from π → π* electronic transitions within the conjugated aromatic system. For related imidazo[1,5-a]pyridine compounds, absorption maxima are typically observed in the UV region, often with multiple bands. nih.gov The presence of halogen substituents may induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound, depending on the interplay of their inductive and resonance effects.
Fluorescence Emission Spectroscopy
Many imidazo[1,5-a]pyridine derivatives are known to be fluorescent. rsc.orgresearchgate.net Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to exhibit fluorescence emission at a longer wavelength. The emission properties, including the wavelength of maximum emission (λem) and fluorescence intensity, would be influenced by the halogen substituents. Halogen atoms can enhance intersystem crossing, a process that competes with fluorescence, potentially leading to a lower fluorescence quantum yield.
Quantum Yield Determinations
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For imidazo[1,5-a]pyridine-based fluorophores, quantum yields can vary widely depending on the substituents and the solvent environment. rsc.orgnih.gov The determination of the quantum yield for this compound would require experimental measurements, typically using a reference standard with a known quantum yield.
Solvatochromic Behavior
Solvatochromism refers to the change in the position of UV-Vis absorption or emission bands with a change in the polarity of the solvent. Imidazo[1,5-a]pyridine derivatives with donor-acceptor character often exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths in more polar solvents. rsc.org This is indicative of a more polar excited state compared to the ground state. An investigation into the solvatochromic behavior of this compound would provide insights into the nature of its electronic states.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been specifically reported, data from analogous structures, such as 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives, can offer valuable insights into the expected molecular geometry. researchgate.net
Bond Lengths and Angles
The bond lengths and angles within the this compound molecule are dictated by the hybridization of the constituent atoms and the electronic effects of the substituents. The fused imidazole (B134444) and pyridine (B92270) rings create a planar bicyclic system. The bond lengths within the aromatic rings are expected to be intermediate between typical single and double bonds, characteristic of delocalized π-systems. For instance, C-N and C-C bond lengths within the imidazo[1,5-a]pyridine core are generally found in the range of 1.35 Å to 1.40 Å. nih.gov
The C-Br and C-Cl bond lengths will be influenced by their attachment to the sp²-hybridized carbon atoms of the aromatic system. Electronegativity and steric factors introduced by the bromine at position 3 and chlorine at position 7 will subtly influence the geometry of the entire molecule. The internal angles of the five-membered imidazole and six-membered pyridine rings are expected to deviate slightly from ideal geometries due to the fusion of the two rings.
Table 1: Predicted Bond Lengths in this compound (based on analogous structures) This data is extrapolated and should be confirmed by experimental studies.
| Bond | Predicted Length (Å) |
| C-Br | ~1.85 - 1.90 |
| C-Cl | ~1.70 - 1.75 |
| C-N (imidazole) | ~1.35 - 1.39 |
| C=N (imidazole) | ~1.30 - 1.34 |
| C-C (ring fusion) | ~1.40 - 1.45 |
Table 2: Predicted Bond Angles in this compound (based on analogous structures) This data is extrapolated and should be confirmed by experimental studies.
| Angle | Predicted Angle (°) |
| C-C-Br | ~120 |
| C-C-Cl | ~120 |
| N-C-N (imidazole) | ~110 - 115 |
| C-N-C (pyridine) | ~118 - 122 |
Torsional Angles and Conformation
Table 3: Predicted Torsional Angles in this compound This data is extrapolated and should be confirmed by experimental studies.
| Torsional Angle (Atoms) | Predicted Angle (°) |
| Atoms defining the planarity of the bicyclic ring | ~0 or ~180 |
Other Advanced Analytical Techniques for Purity, Isomeric Composition, and Stability
A comprehensive analysis of this compound would involve a suite of advanced analytical techniques to ascertain its purity, confirm its isomeric identity, and evaluate its stability under various conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of organic compounds. By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, one can separate this compound from any starting materials, by-products, or degradation products. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides an even more powerful analytical tool. LC-MS allows for the separation of components in a mixture and their subsequent identification based on their mass-to-charge ratio. This is particularly useful for confirming the molecular weight of the target compound and identifying any impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are fundamental for structural elucidation, advanced NMR techniques can be invaluable. For instance, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish the connectivity of atoms within the molecule, which is crucial for distinguishing it from other isomers that may have formed during synthesis.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are essential for assessing the stability of the compound. DSC can determine the melting point, a key indicator of purity, and can also reveal other thermal events like phase transitions. mdpi.com TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal decomposition profile and stability at elevated temperatures. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a highly sensitive method for their detection and identification.
The combination of these techniques would provide a robust analytical profile for this compound, ensuring its identity, purity, and stability for any subsequent research or application.
Computational and Theoretical Chemistry Studies of 3 Bromo 7 Chloroimidazo 1,5 a Pyridine
Aromaticity Assessment of the Fused Ring System
The aromaticity of the imidazo[1,5-a]pyridine (B1214698) ring system is a key determinant of its stability and reactivity. Computational methods are powerful tools for quantifying the aromatic character of such molecules. Aromaticity is typically assessed using magnetic and geometric criteria.
Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), are widely used. NICS calculations involve placing a "ghost" atom at the center of a ring to probe the induced magnetic field. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests an anti-aromatic character. For polycyclic systems like 3-bromo-7-chloroimidazo[1,5-a]pyridine, NICS calculations can be performed for each individual ring to understand the local aromaticity. mdpi.com
Geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), provide another perspective. The HOMA index evaluates the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system and values less than 1 suggesting a decrease in aromaticity. This method allows for the assessment of aromaticity distribution within the molecule. mdpi.com
In substituted heterocyclic systems, the nature and position of substituents can significantly influence the aromaticity of the individual rings. For instance, in substituted 8-hydroxyquinolines, the aromaticity of the pyridine (B92270) and phenolic rings varies depending on the electronic properties of the substituents. nih.gov It is anticipated that the electron-withdrawing bromo and chloro substituents in this compound would modulate the electron density and, consequently, the aromaticity of both the imidazole (B134444) and pyridine rings.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For imidazo[1,5-a]pyridine derivatives, theoretical studies can map out the potential energy surfaces of various synthetic routes, identifying intermediates and transition states. This allows for a detailed understanding of the reaction pathways and the factors that control selectivity and efficiency.
For example, the formation of the imidazo[1,5-a]pyridine core often proceeds through cyclization reactions. researchgate.netrsc.org Density Functional Theory (DFT) calculations can be employed to model these cyclization processes. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of the reaction can be constructed.
The characterization of transition states is a crucial aspect of reaction mechanism modeling. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. The geometry and energy of the transition state provide insights into the activation barrier of the reaction, which is a key factor in determining the reaction rate. While specific transition state analyses for reactions involving this compound are not extensively documented in the public domain, the general methodologies are well-established in computational chemistry.
Structure-Property Relationship (SPR) Studies (excluding biological activity)
The relationship between the chemical structure of this compound and its physical and chemical properties can be systematically investigated using computational methods. These studies are vital for understanding how molecular modifications can be used to tune the compound's characteristics for specific applications.
Correlation of Electronic Structure with Optical Properties
The electronic structure of a molecule, particularly the energies and compositions of its frontier molecular orbitals (HOMO and LUMO), dictates its optical properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate electronic absorption spectra. unito.it
For imidazo[1,5-a]pyridine derivatives, the absorption spectra are typically characterized by π-π* electronic transitions. unito.it The energy of these transitions, and thus the position of the absorption maxima, is directly related to the HOMO-LUMO energy gap. Computational studies on substituted imidazo[1,5-a]pyridines have shown that the nature and position of substituents can significantly affect the photophysical properties. unito.itresearchgate.net For instance, the introduction of different substituents can modulate the HOMO and LUMO energy levels, leading to shifts in the absorption and emission wavelengths.
The following table illustrates how computational parameters are used to understand the optoelectronic properties of organic compounds, based on a general quantum computational chemistry study. scielo.org.mx
| Computational Parameter | Significance for Optical Properties |
| HOMO-LUMO Gap | Determines the energy of the lowest electronic transition, influencing absorption and emission wavelengths. |
| Ionization Potential | Relates to the energy required to remove an electron, affecting the material's stability and charge transport properties. |
| Electron Affinity | Relates to the energy released when an electron is added, influencing electron accepting capabilities. |
| Refractive Index | Measures how light propagates through the material, crucial for applications in optics and photonics. |
| Dielectric Constant | Indicates the ability of a material to store electrical energy in an electric field. |
Influence of Halogen Substituents on Electronic Features
The presence of bromine at the 3-position and chlorine at the 7-position has a profound impact on the electronic properties of the imidazo[1,5-a]pyridine core. Halogens are known to exert both inductive and resonance effects. As electronegative elements, they withdraw electron density through the sigma framework (inductive effect), which can lower the energy of both the HOMO and LUMO.
Applications of 3 Bromo 7 Chloroimidazo 1,5 a Pyridine in Advanced Materials and Chemical Systems Excluding Biological/clinical
Role as Versatile Synthetic Intermediates
The primary and most established application of 3-bromo-7-chloroimidazo[1,5-a]pyridine is as a versatile synthetic intermediate. chemshuttle.com The presence of two distinct halogen atoms at the 3- and 7-positions of the imidazo[1,5-a]pyridine (B1214698) core allows for selective functionalization through various cross-coupling reactions. This dual reactivity enables the strategic introduction of different chemical moieties, paving the way for the synthesis of a diverse library of more complex molecules. organic-chemistry.orgrsc.org
The bromine atom at the C3 position is particularly susceptible to substitution, serving as a key handle for introducing new functionalities. nih.gov This reactivity is crucial for constructing larger, more elaborate molecular architectures with specific electronic and photophysical properties. For instance, it can be a precursor for creating N-heterocyclic carbenes or for introducing groups that modulate the compound's luminescent or electronic characteristics. researchgate.net The chlorine atom at the C7 position offers another site for modification, although it may exhibit different reactivity compared to the bromine, allowing for sequential and controlled synthetic transformations. myskinrecipes.comchemicalbook.com This step-wise functionalization is a powerful tool for chemists to fine-tune the final properties of the target molecules.
The synthesis of various imidazo[1,5-a]pyridine derivatives often involves multi-step processes where halogenated precursors like this compound are crucial starting materials. researchgate.net These synthetic routes can involve metal-catalyzed reactions, such as copper-catalyzed cyclizations, to build the core heterocyclic structure, which can then be further elaborated upon using the halogen handles. organic-chemistry.org
Optoelectronic Materials and Devices
The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it a promising candidate for applications in optoelectronic materials and devices. rsc.orgrsc.org Derivatives of this heterocyclic system are known for their luminescence, making them attractive for various light-emitting technologies. researchgate.netrsc.org
Components in Organic Light-Emitting Diodes (OLEDs)
While direct research on this compound in OLEDs is not yet prevalent, the broader class of imidazo[1,5-a]pyridine and its isomer, imidazo[1,2-a]pyridine (B132010), have shown significant potential in this area. uni-giessen.denih.gov These compounds can serve as emitters in OLEDs, with some derivatives exhibiting blue or greenish-yellow light emission. uni-giessen.dersc.orgtandfonline.com The introduction of different substituents on the imidazo[1,5-a]pyridine core allows for the tuning of their emission color and efficiency. tandfonline.com For example, 1,3-disubstituted imidazo[1,5-a]quinolines have been successfully used as emitter molecules in OLED structures. uni-giessen.de
The performance of these materials in OLEDs is often evaluated based on their luminous efficiency, power efficiency, and external quantum efficiency (EQE). tandfonline.com Research on related compounds has demonstrated promising results, with some imidazo[1,5-a]pyridine-based emitters achieving EQEs of over 3%. tandfonline.com The strategic placement of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer (ICT) characteristics, which is beneficial for OLED performance. rsc.orgtandfonline.com The halogen atoms in this compound could serve as attachment points for such groups, suggesting its potential as a building block for new OLED materials.
Table 1: Performance of Selected Imidazo[1,5-a]pyridine-based OLEDs
| Emitter Material | Emission Color | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| Imidazo[1,5-a]pyridine-anthracene fluorophore | Greenish-yellow | 4.4 | 2.2 | 3.2 tandfonline.com |
| IP-PPI (imidazo[1,2-a]pyridine based) | Deep-blue | Not specified | Not specified | 4.85 (non-doped) nih.gov |
| IP-DPPI (imidazo[1,2-a]pyridine based) | Deep-blue | Not specified | Not specified | 4.74 (non-doped) nih.gov |
Development of Fluorescent Dyes and Probes
Imidazo[1,5-a]pyridine derivatives are well-regarded for their fluorescent properties, often exhibiting large Stokes shifts, which is the difference between the absorption and emission maxima. rsc.orgmdpi.comnih.gov This characteristic is highly desirable for fluorescent dyes and probes as it minimizes self-quenching and improves signal-to-noise ratios. mdpi.com
These compounds have been investigated for various sensing applications. For instance, some derivatives show on-off-on fluorescence behavior in response to changes in pH, making them suitable as fluorescent pH sensors for detecting volatile organic compounds. rsc.orgrsc.org The protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring can alter the electronic structure and, consequently, the photophysical properties of the molecule. rsc.org
Furthermore, the solvatochromic behavior of some imidazo[1,5-a]pyridine-based fluorophores, where their emission color changes with the polarity of the solvent, makes them useful as probes for studying cellular environments, such as lipid membranes. mdpi.comnih.gov The synthesis of these probes often involves a one-pot cyclization reaction. mdpi.comresearchgate.net The versatility of the imidazo[1,5-a]pyridine scaffold allows for the design of probes with specific targeting capabilities and sensing mechanisms. rsc.orgnih.gov
Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine-based Fluorescent Probes
| Probe | Application | Stokes Shift (nm) | Quantum Yield | Key Feature |
| Imidazo[1,5-a]pyridine-benzilimidazole conjugates | pH sensing, anticounterfeiting | ~7000 cm⁻¹ | ~70% (in solution) | On-off-on fluorescence with pH change. rsc.orgrsc.org |
| IPY-SO2 | Sulfite detection | 174 | Not specified | 75-fold turn-on fluorescence response. nih.gov |
| Imidazo[1,5-a]pyridine-based membrane probes | Liposome studies | >5000 cm⁻¹ | Not specified | Solvatochromic behavior. mdpi.comnih.gov |
Ligands in Coordination Chemistry for Metal Complexes
The nitrogen atoms within the imidazo[1,5-a]pyridine ring system make it an excellent ligand for coordinating with various metal ions. rsc.orgnih.gov This property opens up avenues for its use in coordination chemistry to create novel metal complexes with interesting structural and functional properties. nih.gov
Design and Synthesis of Novel Metal-Organic Frameworks (MOFs)
While specific examples of this compound being used in the synthesis of Metal-Organic Frameworks (MOFs) are not yet reported, the structural characteristics of imidazo[1,5-a]pyridine derivatives make them highly suitable for this purpose. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of imidazo[1,5-a]pyridines to act as ditopic or polytopic ligands, binding to multiple metal centers, is key to forming extended network structures.
Luminescent Coordination Compounds
The combination of the inherent luminescence of the imidazo[1,5-a]pyridine scaffold with the properties of metal ions can lead to the formation of luminescent coordination compounds. researchgate.net These materials can have applications in areas such as sensing, bio-imaging, and light-emitting devices.
The imidazo[1,5-a]pyridine framework can coordinate with a variety of transition metal ions, including iridium(III), to form luminescent complexes. uni-giessen.denih.gov The photophysical properties of these complexes, such as their emission color and quantum yield, can be tuned by modifying the substituents on the imidazo[1,5-a]pyridine ligand. For example, boron complexes with N,N-type bidentate imidazo[1,5-a]pyridine ligands have been synthesized and shown to exhibit blue emission with good quantum yields. researchgate.net The versatility of the imidazo[1,5-a]pyridine ligand allows for the creation of a wide array of coordination motifs and geometries, leading to a diverse range of luminescent properties. nih.gov
Precursors for Polymeric Materials
Imidazo[1,5-a]pyridine derivatives are being explored as building blocks for novel coordination polymers. These materials are formed by linking metal ions with organic ligands to create extended one-, two-, or three-dimensional structures. The resulting polymers can exhibit interesting properties such as porosity, luminescence, and catalytic activity.
The this compound molecule possesses multiple potential coordination sites, including the nitrogen atoms of the imidazo[1,5-a]pyridine ring system. The bromine and chlorine atoms can also serve as handles for further functionalization or for participating in halogen bonding interactions within the polymeric framework. The synthesis of polymers from this precursor could involve reacting it with various metal salts under solvothermal or other polymerization conditions. The specific structure and properties of the resulting polymer would depend on the choice of metal ion, the reaction conditions, and the coordination geometry of the ligand. While there are no specific reports on polymers derived from this compound, the versatility of the imidazo[1,5-a]pyridine scaffold suggests this is a viable area for future research.
Catalysis and Organocatalysis Applications
The imidazo[1,5-a]pyridine framework is a key component in the design of N-heterocyclic carbene (NHC) ligands for transition metal catalysis. These ligands form stable complexes with a variety of metals, which can then act as highly efficient catalysts for a wide range of organic transformations. The electronic and steric properties of the NHC ligand can be tuned by modifying the substituents on the imidazo[1,5-a]pyridine ring.
The presence of electron-withdrawing bromo and chloro groups in this compound would be expected to influence the electron-donating ability of the corresponding NHC ligand. This modulation of the electronic properties of the catalyst can have a significant impact on its reactivity and selectivity in catalytic cycles. For example, a more electron-deficient metal center could exhibit enhanced activity in certain oxidative addition or reductive elimination steps.
Furthermore, the imidazo[1,5-a]pyridine core itself can be part of organocatalytic systems. The basic nitrogen atoms can act as Brønsted or Lewis bases to activate substrates in a reaction. Again, the halogen substituents in this compound would be expected to modulate the basicity of the nitrogen centers, allowing for the fine-tuning of the catalyst's activity. The synthesis of catalysts based on this compound would involve its conversion into an NHC precursor or its direct use as an organocatalyst in various chemical transformations.
Table 3: Potential Catalytic Applications of this compound Derivatives
| Catalytic System | Type of Reaction | Role of Imidazo[1,5-a]pyridine Derivative |
| Transition Metal Complex with NHC Ligand | Cross-coupling reactions, metathesis, hydrogenation. | As a ligand to stabilize and modulate the reactivity of the metal center. |
| Organocatalyst | Michael additions, aldol (B89426) reactions, acyl transfer reactions. | As a Lewis or Brønsted base to activate substrates. |
This table outlines potential applications based on the known catalytic utility of the imidazo[1,5-a]pyridine scaffold.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
Traditional syntheses of imidazo[1,5-a]pyridines have often been characterized by low yields, harsh reagents, and multiple steps. researchgate.net Future research is geared towards overcoming these limitations by developing more efficient and environmentally benign methodologies. A significant opportunity lies in the expansion of microwave-assisted organic synthesis (MAOS), which has been shown to be a time- and energy-efficient method for preparing imidazo[1,5-a]pyridines, often under solvent-free conditions. researchgate.netbio-conferences.org
Furthermore, the exploration of novel catalytic systems is a promising frontier. This includes:
Heterogeneous Catalysis: The use of reusable solid catalysts, such as Montmorillonite K-10 clay, offers a greener alternative to homogeneous catalysts, simplifying product purification and reducing waste. researchgate.net
Metal-Catalyzed C-H Amination: Iron- and copper-catalyzed C-H amination reactions provide efficient pathways to construct the imidazole-fused ring system, using clean oxidants like molecular oxygen (O₂) and producing water as the only byproduct. organic-chemistry.org
Metal-Free Synthesis: Developing transition-metal-free approaches, such as iodine-mediated oxidative annulations or denitrogenative transannulation of pyridotriazoles, represents a key goal for sustainable chemistry, avoiding the cost and toxicity associated with heavy metals. organic-chemistry.orgrsc.org
These advanced synthetic strategies could lead to more economical and scalable production of 3-bromo-7-chloroimidazo[1,5-a]pyridine, making it more accessible for further research and application.
Exploration of Novel Reactivity and Cascade Transformations
The imidazo[1,5-a]pyridine (B1214698) scaffold is ripe for the discovery of novel chemical transformations. Future work should focus on harnessing the reactivity of the core and its substituents to build molecular complexity in a single step through cascade reactions. Such reactions, where multiple bonds are formed in a sequential process, enhance synthetic efficiency.
Emerging areas of interest include:
Electrochemical Synthesis: The use of electrochemistry to trigger cascade processes offers a powerful and sustainable method for synthesis. For instance, an electrochemical cascade involving the oxidation of thiocyanate (B1210189) anions has been used to produce cyano-substituted imidazo[1,5-a]pyridines. rsc.org Exploring similar electrochemical routes for the functionalization of this compound could unveil new reactivity patterns.
Cascade Cyclizations: Researchers have developed acid-mediated cascade transformations using electrophilically activated nitroalkanes to construct the imidazo[1,5-a]pyridine core. beilstein-journals.org Investigating the behavior of this compound in such multi-step, one-pot sequences could lead to novel, highly substituted derivatives.
N-Heterocyclic Olefin (NHO) Chemistry: A particularly novel area involves the conversion of imidazo[1,5-a]pyridinium salts into N-heterocyclic olefins (NHOs). These polarized olefins can undergo unique intramolecular cyclization reactions when specific substituents are present, leading to the formation of complex, π-extended heterocycles like imidazo[2,1,5-de]quinolizines. nih.gov Studying the NHOs derived from this compound could open doors to unprecedented molecular architectures.
Advanced In Situ Spectroscopic Studies of Reactions
While many synthetic methods for imidazo[1,5-a]pyridines are established, a deep mechanistic understanding of these reactions is often lacking. Future research should employ advanced in situ spectroscopic techniques to monitor these reactions in real-time. The inherent photophysical properties of the imidazo[1,5-a]pyridine core make it particularly suitable for such studies. rsc.orgresearchgate.net
Derivatives of the related imidazo[1,2-a]pyridine (B132010) have been successfully used as fluorescent probes to monitor photopolymerization processes. researchgate.net This suggests a significant opportunity to use the fluorescence of the imidazo[1,5-a]pyridine scaffold itself as a built-in mechanistic probe. By monitoring changes in fluorescence intensity or wavelength during a reaction, researchers could:
Identify transient intermediates.
Determine reaction kinetics and pathways.
Rapidly optimize reaction conditions (e.g., temperature, catalyst loading, reagent concentration).
This approach would accelerate the development of new synthetic methods and provide fundamental insights into the reactivity of compounds like this compound.
Integration with Machine Learning for Property Prediction and Synthesis Design
The intersection of data science and chemistry offers a powerful paradigm for accelerating the discovery of new molecules and reactions. youtube.com For a versatile scaffold like imidazo[1,5-a]pyridine, machine learning (ML) presents a significant opportunity to navigate its vast chemical space efficiently. mdpi.com
Future research directions include:
Property Prediction: By training ML models on existing experimental data, it is possible to predict the physicochemical, photophysical, and biological properties of yet-to-be-synthesized derivatives of this compound. nih.govresearchgate.net This predictive capability can prioritize the most promising candidates for synthesis, saving considerable time and resources. nih.gov
Synthesis Design and Optimization: ML algorithms can be trained to predict the outcomes of chemical reactions, suggesting optimal conditions, reagents, and catalysts. youtube.com This data-driven approach can guide the experimental process for synthesizing this compound and its derivatives, moving beyond traditional trial-and-error methods. sc.edu
High-Throughput Virtual Screening: ML models can be used to screen vast virtual libraries of potential imidazo[1,5-a]pyridine derivatives for desired properties, identifying top candidates for applications in materials science or medicine before any lab work begins. researchgate.net
Investigation of Supramolecular Assembly and Self-Organization
The planar, aromatic structure of the imidazo[1,5-a]pyridine core is ideal for directing non-covalent interactions that lead to supramolecular assembly. The presence of bromine and chlorine atoms in this compound provides specific sites for halogen bonding, in addition to the potential for π-π stacking interactions.
Future investigations in this area should focus on:
Crystal Engineering: Systematically studying how the substituents on the imidazo[1,5-a]pyridine ring direct the formation of specific packing motifs in the solid state.
Ligand Design for Coordination Chemistry: The imidazo[1,5-a]pyridine skeleton is a known ligand for transition metals. researchgate.netresearchgate.net Exploring the coordination chemistry of this compound could lead to new metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.
Theoretical Modeling: Employing Density Functional Theory (DFT) calculations to model and predict the stability of supramolecular π-stacked assemblies and other self-organized structures, as has been done for related derivatives. researchgate.net
These studies could lead to the rational design of new liquid crystals, gels, and other organized soft materials based on the this compound unit.
Exploration of New Areas in Physical and Materials Chemistry
Imidazo[1,5-a]pyridines are recognized as a versatile class of fluorophores with applications in various technologies. rsc.orgresearchgate.netrsc.org The specific electronic properties of this compound make it a promising candidate for novel materials.
Emerging opportunities include:
Organic Electronics: The scaffold has been identified as having potential for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). lew.ro Future work could focus on synthesizing derivatives of this compound and evaluating their performance as semiconductors or emitters in electronic devices.
Redox-Active Materials: As demonstrated with related systems, imidazo[1,5-a]pyridine derivatives can be transformed into novel redox-active heterocycles that form stable, fluorescent radical cations upon oxidation. nih.gov Exploring this reactivity with this compound could yield new materials for electrochromic devices or organic spintronics.
Sensors and Probes: The sensitivity of the fluorescence of imidazo[1,5-a]pyridines to their local environment makes them excellent candidates for chemical sensors or biological probes. researchgate.netbeilstein-journals.org Research could be directed at developing sensors based on this compound for detecting specific analytes or monitoring cellular processes. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-bromo-7-chloroimidazo[1,5-a]pyridine derivatives?
- Methodological Answer : Imidazo[1,5-a]pyridine derivatives are synthesized via cyclocondensation reactions. For example:
-
Cyclocondensation with polyphosphoric acid : Reacting nitroalkanes (e.g., nitroethane) with aminomethylpyridines in the presence of polyphosphoric acid (PPA) and phosphorous acid at 160°C yields imidazo[1,5-a]pyridine cores. Bromo and chloro substituents are introduced via halogenated precursors .
-
Formylation and cyclization : Starting from 2-aminomethylpyridine, formylation with phosphorus oxychloride (POCl₃) followed by cyclization generates the imidazo[1,5-a]pyridine scaffold. Halogens are incorporated using halogenated reagents during functionalization steps .
- Data Table : Synthetic Routes Comparison
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclocondensation | 160°C, PPA, 2 hours | 72-76% | |
| Formylation/Cyclization | POCl₃, reflux | 65-80% |
Q. How are structural and crystallographic properties of imidazo[1,5-a]pyridine derivatives characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for analyzing intermolecular interactions (e.g., π-π stacking, C–H⋯N hydrogen bonds). For example:
- SC-XRD reveals that N-atom positioning in imidazo[1,5-a]pyridine influences crystal packing via π-π interactions (3.5–4.0 Å stacking distances) and hydrogen bonding networks .
- Computational validation using density functional theory (DFT) (e.g., B3LYP functional) confirms electronic structures and optimizes geometries for comparison with experimental data .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or thermochemical data for halogenated imidazo[1,5-a]pyridines?
- Methodological Answer : Conflicting data (e.g., bond lengths, reaction enthalpies) are resolved via:
-
Hybrid DFT approaches : Combining exact exchange (e.g., Becke’s B3LYP) with gradient-corrected functionals improves accuracy for thermochemical properties (average error <2.4 kcal/mol for atomization energies) .
-
TD-DFT for excited states : Time-dependent DFT predicts UV-Vis absorption/emission spectra, validated against experimental data for fluorescent derivatives (e.g., λem ≈ 450 nm, Stokes shifts >100 nm) .
- Data Table : Computational Validation Workflow
| Property | Method | Error Margin | Reference |
|---|---|---|---|
| Thermochemistry | B3LYP/6-31G(d) | ±2.4 kcal/mol | |
| Excited States | TD-DFT/CAM-B3LYP | ±5 nm |
Q. What strategies optimize catalytic coupling reactions using imidazo[1,5-a]pyridine ligands?
- Methodological Answer : 1-Phosphinoimidazo[1,5-a]pyridine ligands (e.g., 7a–c) enhance Suzuki-Miyaura cross-coupling efficiency:
- Ligand design : Electron-deficient phosphine groups (e.g., PPh₂, PCy₂) stabilize Pd(0) intermediates, improving turnover numbers (TON >10,000) .
- Reaction optimization : Use of 1,10-bis(diisopropylphosphino)ferrocene (DIPPF) as a co-ligand reduces side reactions in bromo/chloro-substituted systems .
Q. How do halogen substituents (Br/Cl) affect bioactivity in imidazo[1,5-a]pyridine-based therapeutics?
- Methodological Answer : Bromo and chloro groups enhance target binding via:
- Hydrophobic interactions : Halogens occupy hydrophobic pockets in enzyme active sites (e.g., JAK1/2 inhibitors for myeloproliferative disorders) .
- Electron-withdrawing effects : Stabilize charge-transfer interactions in enzyme-inhibitor complexes (IC₅₀ values <100 nM reported for triazolopyridine derivatives) .
Methodological Guidelines for Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
